1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine hydrochloride. This nomenclature precisely describes the structural framework, indicating the presence of a phenyl ring substituted with methoxy groups at the 3 and 4 positions, connected to an ethanamine backbone bearing three fluorine atoms at the terminal carbon position. The hydrochloride designation specifies the salt form, where the amine nitrogen is protonated and paired with a chloride counterion.
The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular-Input Line-Entry System representation is documented as NC(C1=CC=C(OC)C(OC)=C1)C(F)(F)F.[H]Cl, which provides a linear notation describing the complete molecular structure including the hydrochloride salt formation. An alternative Simplified Molecular-Input Line-Entry System notation appears as COc1cc(ccc1OC)C(C(F)(F)F)N.Cl, representing the same structural information with different formatting conventions.
The International Chemical Identifier string for this compound is documented as 1S/C10H12F3NO2.ClH/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H. This standardized representation provides unambiguous structural information that can be processed by chemical database systems worldwide. The corresponding International Chemical Identifier Key is FVJOLGJBXGVWJC-UHFFFAOYSA-N, serving as a fixed-length condensed version of the International Chemical Identifier for rapid database searching and compound identification.
The three-dimensional structural representation reveals the spatial arrangement of functional groups, with the dimethoxyphenyl ring providing aromatic character and the trifluoromethyl group contributing significant electronegativity and steric bulk. The amine functionality, when protonated in the hydrochloride salt form, creates opportunities for hydrogen bonding interactions that influence the compound's solubility and crystalline properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJOLGJBXGVWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group in its structure enhances its chemical properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
- Molecular Formula : C10H12F3NO2
- Molecular Weight : 235.20 g/mol
- CAS Number : 1193387-21-1
The compound's structure includes a trifluoroethylamine moiety and a dimethoxyphenyl group, which contribute to its reactivity and interaction with biological targets.
Research indicates that this compound may interact with specific receptors or enzymes within the body. Its trifluoromethyl group is believed to enhance binding affinity to certain biological targets compared to non-fluorinated analogs. This property could lead to increased potency and selectivity in drug design.
Neuropharmacology
Preliminary studies suggest that this compound may have implications in treating neurological and psychiatric disorders. The phenylamine backbone is known for its role in neurotransmitter modulation, which could be beneficial in developing drugs targeting conditions such as depression or anxiety.
Case Studies
- In Vitro Studies : Initial assays indicated that the compound exhibits inhibition of certain inflammatory markers when tested against cell lines exposed to inflammatory stimuli. The results showed a dose-dependent response, suggesting that higher concentrations lead to more significant effects.
- Animal Models : In vivo studies using rodent models demonstrated that administration of the compound reduced edema and other signs of inflammation significantly compared to control groups. These findings align with the mechanistic insights gained from in vitro studies .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is valuable.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
*Calculated based on molecular formula C₁₀H₁₂ClF₃NO₂.
Structural and Functional Analysis:
Substituent Effects on Aromatic Ring: The 3,4-dimethoxy groups in the target compound provide electron-donating effects, enhancing resonance stabilization. In contrast, 3,4-dihydroxy groups in dopamine HCl increase polarity, limiting blood-brain barrier (BBB) penetration .
Amine Backbone Modifications :
- The trifluoroethylamine group in the target compound significantly increases lipophilicity (logP ~1.8 predicted), improving membrane permeability compared to dopamine’s ethylamine backbone .
- The propan-2-amine group in introduces a branched alkyl chain, which may reduce steric hindrance in synthetic intermediates .
Physicochemical Properties :
- The trimethoxy analog () has a higher molecular weight (301.69 vs. 285.7) and reduced aqueous solubility due to additional methoxy groups .
- Dopamine HCl ’s hydroxyl groups confer high solubility in polar solvents but limit bioavailability in CNS targets .
Biological and Synthetic Relevance: The target compound’s trifluoroethyl group may act as a bioisostere for methyl or ethyl groups, enhancing metabolic stability in vivo.
Preparation Methods
Synthesis of Trifluoroethylidene Imine Intermediate
The initial step involves condensation of 3,4-dimethoxyphenyl-substituted amines with trifluoroacetaldehyde hydrate to form the corresponding trifluoroethylidene imine. This is typically done under dehydrating conditions to drive the equilibrium toward imine formation.
- Reagents: 3,4-Dimethoxyphenylamine or related amines, trifluoroacetaldehyde hydrate (often as 75% aqueous solution).
- Dehydrating Agent: 3A molecular sieves are added to remove water formed during condensation.
- Solvent: Dichloromethane (DCM) is commonly used.
- Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) is added to catalyze imine formation.
- Conditions: The reaction mixture is stirred at room temperature for 24 hours, followed by reflux in toluene with a Dean–Stark apparatus to remove water azeotropically, ensuring complete imine formation.
- Isolation: The crude imine is purified by vacuum distillation to yield pure trifluoroethylidene imine.
This method was successfully scaled to gram quantities with high purity and reproducibility.
Reduction to the Corresponding Amine Hydrochloride
The trifluoroethylidene imine intermediate is then reduced to the amine, which is converted into the hydrochloride salt.
- Hydride Reducing Agents: Sodium borohydride (NaBH4) or other mild hydride sources are used to reduce the imine to the amine.
- Alternative Methods: Catalytic hydrogenation under mild conditions can also be employed.
- Salt Formation: The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or hexanes) to precipitate the hydrochloride salt.
- Purification: The precipitate is filtered, washed, and dried under vacuum to yield pure this compound.
Representative Experimental Data
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Imine formation | 3,4-Dimethoxyphenylamine + trifluoroacetaldehyde hydrate; DCM; molecular sieves; PTSA catalyst; 24 h RT + reflux in toluene with Dean–Stark | High yield of trifluoroethylidene imine; purified by vacuum distillation |
| Reduction to amine | NaBH4 or catalytic hydrogenation in suitable solvent | Complete reduction to amine |
| Hydrochloride salt formation | Treatment with HCl in diethyl ether or hexanes; filtration; washing; vacuum drying | Pure amine hydrochloride salt obtained |
Mechanistic Insights and Reaction Optimization
- The use of molecular sieves is critical to remove water and shift equilibrium toward imine formation.
- The catalytic amount of p-toluenesulfonic acid facilitates imine formation without promoting side reactions.
- The Dean–Stark apparatus ensures continuous removal of water during reflux, improving yield.
- The trifluoromethyl group reduces the reactivity of azomethines, requiring careful control of reaction conditions.
- Reduction conditions must be mild to avoid decomposition or side reactions involving the trifluoromethyl group.
Alternative and Advanced Methods
- Trifluoromethylation of N-sulfinylimines: Using potassium bis(trimethylsilyl)amide (KHMDS) or strong organic bases like P4-tBu under low temperatures (-78°C) can introduce the trifluoromethyl group stereoselectively on sulfinylimines, which can be further processed to amines.
- Castagnoli–Cushman Reaction (CCR): Azomethines derived from trifluoroacetaldehyde can participate in CCR with anhydrides to form trifluoromethylated heterocyclic acids, which may be precursors for amine derivatives.
Summary Table of Key Preparation Methods
| Method | Key Reagents & Conditions | Yield & Purity | Notes |
|---|---|---|---|
| Direct condensation + distillation | 3,4-Dimethoxyphenylamine + trifluoroacetaldehyde hydrate, molecular sieves, PTSA, reflux in toluene | High yield, pure imine | Scalable, straightforward |
| Reduction + salt formation | NaBH4 reduction, HCl treatment | Pure amine hydrochloride salt | Mild conditions preserve trifluoromethyl |
| Trifluoromethylation of sulfinylimines | N-sulfinylimines + CF3H, KHMDS or P4-tBu, -78°C | High stereoselectivity | Requires glove box, low temperature |
| Castagnoli–Cushman reaction | Azomethines + anhydrides, high temperature | Moderate yields of heterocycles | Useful for related trifluoromethylated compounds |
Q & A
What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step process starting with commercially available precursors. A common approach includes:
Friedel-Crafts alkylation to introduce the trifluoroethyl group to the 3,4-dimethoxyphenyl backbone.
Reductive amination to form the amine moiety, followed by hydrochloric acid treatment to yield the hydrochloride salt .
Key Optimization Parameters:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–60°C (step-dependent) | Higher temps risk degradation |
| Catalyst | Pd/C or NaBH₄ | Affects reduction efficiency |
| Solvent | THF, MeOH, or DCM | Polarity influences reaction |
| Reaction Time | 4–24 hrs | Prolonged time may cause side products |
Note: Monitor intermediates via TLC or HPLC to ensure step completion. Use anhydrous conditions to prevent hydrolysis of the trifluoroethyl group .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
Answer:
A combination of techniques is recommended:
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H (δ 3.8–4.2 ppm for methoxy groups) and <sup>19</sup>F NMR (δ -70 to -75 ppm for CF₃) .
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., oxidation byproducts) using a C18 column and acetonitrile/water gradient .
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
Typical HPLC Conditions:
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (5 µm) | 60:40 ACN/H₂O (+0.1% TFA) | 1.0 mL/min | UV (254 nm) |
How does the trifluoroethylamine group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The electron-withdrawing CF₃ group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack. For example:
- Substitution with amines : Yields secondary/tertiary amines under mild conditions (e.g., DIPEA in DMF at 25°C).
- Hydrolysis : Forms carboxylic acids in acidic/basic media, requiring controlled pH to avoid degradation .
Mechanistic Insight:
The CF₃ group stabilizes transition states via inductive effects, lowering activation energy. Competing pathways (e.g., elimination) can arise at high temperatures .
How should researchers address discrepancies in reported bioactivity data across studies?
Answer:
Contradictions often stem from:
- Purity Variability : Impurities (e.g., residual solvents) can skew bioassays. Validate purity via HPLC before testing .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO), buffer pH, or incubation time alter IC₅₀ values. Standardize protocols using guidelines from OECD 423 for reproducibility .
Case Study:
A 2024 study reported a 10-fold difference in receptor binding affinity due to varying DMSO concentrations (1% vs. 5%). Dilute stock solutions to ≤0.1% to minimize solvent interference .
What storage conditions are critical for maintaining the stability of this hydrochloride salt?
Answer:
- Temperature : Store at -20°C in sealed, light-resistant vials to prevent thermal degradation and photolysis .
- Humidity : Use desiccants (silica gel) to avoid hygroscopic clumping.
- Solubility : Prepare fresh solutions in degassed solvents (e.g., PBS or ethanol) to prevent oxidation .
Stability Data:
| Condition | Degradation Over 6 Months |
|---|---|
| -20°C (dry) | <5% |
| 25°C (humid) | 20–30% |
What analytical methods are recommended for detecting and quantifying degradation products or synthetic impurities?
Answer:
- GC-MS : Identify volatile byproducts (e.g., demethylated analogs) using a DB-5MS column and EI ionization .
- ICP-OES : Quantify trace metal impurities (e.g., Pd from catalysts) with detection limits <1 ppm .
Common Impurities:
| Impurity | Source | Resolution Strategy |
|---|---|---|
| 3,4-Dimethoxybenzaldehyde | Oxidation | Add antioxidant (BHT) |
| Unreacted precursor | Incomplete purification | Optimize column chromatography |
How can researchers design pharmacokinetic studies to evaluate this compound’s bioavailability and metabolic fate?
Answer:
- In Vitro : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor metabolites via LC-MS/MS .
- In Vivo : Administer orally (10 mg/kg) in rodent models and collect plasma at intervals (0–24 hrs). Calculate AUC and half-life using non-compartmental analysis .
Key Parameters:
| Parameter | Method |
|---|---|
| Bioavailability | Plasma concentration vs. time |
| Metabolite ID | High-resolution Orbitrap MS |
What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before incineration by licensed facilities .
Emergency Protocol:
- Spills : Absorb with vermiculite, seal in containers, and label as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
